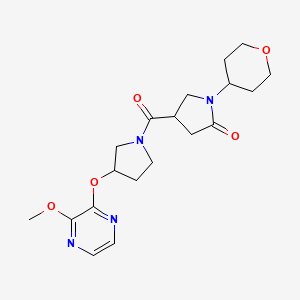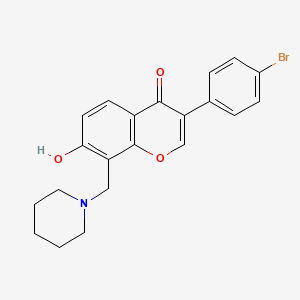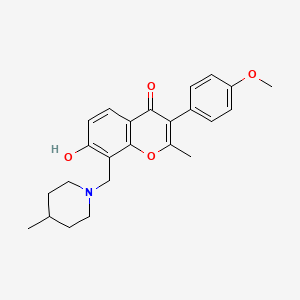
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide, also known as Furan-2-carbonyl-Diphenyl-Piperazine (FCDP), is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various research studies.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
One notable application is in the field of heterocyclic chemistry, where furan derivatives serve as building blocks for creating novel heterocyclic compounds. For example, the use of enaminonitrile derived from 2-amino-4,5-diphenylfuran-3-carbonitrile facilitates the synthesis of new derivatives like furo[2,3-d]pyrimidin-4(3H)-one and 4H-furo[2,3-d][1,3]oxazin-4-one. These compounds, due to their unique structure, hold potential for further exploration in medicinal chemistry and materials science (El-Shahawi & El-ziaty, 2017).
Polymerization and Sustainable Materials
Another significant application is in the development of sustainable materials. Furan-2,5-dicarboxylic acid (FDCA)-based furanic-aliphatic polyamides have been identified as promising sustainable alternatives to polyphthalamides, a type of semiaromatic polyamide used in high-performance materials. This research highlights the potential of furan derivatives in creating environmentally friendly polymers with comparable properties to conventional materials (Jiang et al., 2015).
Synthesis and Reactivity
Furan derivatives also demonstrate varied reactivity, enabling the synthesis of complex molecules. For instance, the reactivity of N-(1-Naphthyl)furan-2-carboxamide with P2S5 in anhydrous toluene leads to the formation of thioamide derivatives, which are further processed to create compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole through oxidative processes. Such synthetic pathways offer new avenues for creating molecules with potential biological activity or material properties (Aleksandrov & El’chaninov, 2017).
Antibacterial Activity
Research into functionalized furan derivatives has also shown promising antibacterial properties. The synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues and their subsequent testing against clinically isolated drug-resistant bacteria highlight the potential of these compounds in combating antibiotic resistance. This indicates the broader applicability of furan derivatives in developing new antimicrobial agents (Siddiqa et al., 2022).
Neuroinflammation Imaging
In the realm of neuroscientific research, certain furan derivatives have been identified as potent agents for imaging neuroinflammation. Specifically, compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia offer a non-invasive method to study neuroinflammation in vivo, contributing to our understanding of neuropsychiatric disorders and the development of new therapeutic strategies (Horti et al., 2019).
Mecanismo De Acción
Target of Action
Furan-based compounds have been reported to exhibit a wide range of biological activities . For instance, some furan-based compounds have shown significant activity against Mycobacterium tuberculosis .
Mode of Action
Furan-based compounds have been reported to interact with various targets, leading to changes in cellular processes .
Biochemical Pathways
Furan-based compounds have been reported to affect various biochemical pathways .
Pharmacokinetics
The swissadme predictions for similar furan-based compounds have been reported .
Result of Action
Furan-based compounds have been reported to exhibit a wide range of biological activities .
Action Environment
The action of similar furan-based compounds can be influenced by various environmental factors .
Propiedades
IUPAC Name |
4-(furan-2-carbonyl)-N,N-diphenylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-21(20-12-7-17-28-20)23-13-15-24(16-14-23)22(27)25(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-12,17H,13-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDVJCYYYXNJPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-2-(2-fluorophenoxy)acetamide](/img/structure/B2838153.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)urea](/img/structure/B2838157.png)
![N-(2-chlorobenzyl)-2-[1-methyl-7-(4-methylphenyl)-2,4-dioxo-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl]acetamide](/img/structure/B2838160.png)
![3-(4-chlorophenyl)-5-methyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2838161.png)
![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(4-chlorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2838162.png)


![(E)-2,4-dimethoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2838166.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-2-(methylthio)benzamide](/img/structure/B2838167.png)


![7-[(cyclopropylmethyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2838172.png)
![N-[2-[(2-Methoxy-2,3-dihydro-1H-inden-5-yl)amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2838173.png)
![3-[(4-Aminophenyl)sulfanyl]-5-(trifluoromethyl)-2-pyridinecarbonitrile](/img/structure/B2838174.png)
